Cas no 2060057-77-2 (3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one)

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one 化学的及び物理的性質
名前と識別子
-
- SCHEMBL11790919
- EN300-330351
- 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
- 2060057-77-2
- 2(5H)-Furanone, 3-ethyl-5-hydroxy-
-
- MDL: MFCD30488094
- インチ: 1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,5,7H,2H2,1H3
- InChIKey: QCBSIVCQQPAZMF-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=CC1O)CC)=O
計算された属性
- せいみつぶんしりょう: 128.047344113g/mol
- どういたいしつりょう: 128.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- 密度みつど: 1.254±0.06 g/cm3(Predicted)
- ふってん: 323.4±37.0 °C(Predicted)
- 酸性度係数(pKa): 10.03±0.40(Predicted)
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330351-0.25g |
3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
2060057-77-2 | 0.25g |
$683.0 | 2023-09-04 | ||
Enamine | EN300-330351-0.1g |
3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
2060057-77-2 | 0.1g |
$653.0 | 2023-09-04 | ||
Enamine | EN300-330351-0.05g |
3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
2060057-77-2 | 0.05g |
$624.0 | 2023-09-04 | ||
Enamine | EN300-330351-10g |
3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
2060057-77-2 | 10g |
$3191.0 | 2023-09-04 | ||
Enamine | EN300-330351-1.0g |
3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
2060057-77-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-330351-2.5g |
3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
2060057-77-2 | 2.5g |
$1454.0 | 2023-09-04 | ||
Enamine | EN300-330351-1g |
3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
2060057-77-2 | 1g |
$743.0 | 2023-09-04 | ||
Enamine | EN300-330351-0.5g |
3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
2060057-77-2 | 0.5g |
$713.0 | 2023-09-04 | ||
Enamine | EN300-330351-5g |
3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one |
2060057-77-2 | 5g |
$2152.0 | 2023-09-04 |
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2060057-77-2 and Product Name: 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
The compound with the CAS number 2060057-77-2 and the product name 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one represents a significant area of interest in the field of chemical and pharmaceutical research. This heterocyclic compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The molecular structure of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one consists of a furan ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 5-position, making it a versatile scaffold for further chemical modifications and functionalization.
In recent years, there has been a growing interest in exploring the pharmacological properties of furan derivatives due to their diverse biological activities. The presence of both hydroxyl and ethyl substituents in 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one suggests that it may exhibit various biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. These attributes have prompted researchers to investigate its potential as a lead compound in drug discovery programs.
One of the most compelling aspects of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is its structural flexibility, which allows for the introduction of additional functional groups through chemical transformations. This adaptability makes it an attractive candidate for designing novel molecules with enhanced pharmacological profiles. For instance, modifications at the 3-position could lead to compounds with improved solubility or bioavailability, while alterations at the 5-position might enhance binding affinity to biological targets.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Furan derivatives, in particular, have shown promise in treating a wide range of diseases due to their ability to interact with biological macromolecules such as enzymes and receptors. The 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one molecule is no exception and has been studied for its potential role in modulating various cellular pathways. Its ability to inhibit specific enzymes or interfere with signaling cascades could make it a valuable tool in therapeutic interventions.
The synthesis of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by cyclization steps to form the furan ring system. The introduction of the ethyl and hydroxyl groups typically involves selective alkylation or hydroxymethylation techniques. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies on this compound.
In addition to its pharmacological potential, 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has found applications in synthetic chemistry as a building block for more complex molecules. Its furan core can be further functionalized to create libraries of derivatives for high-throughput screening. This approach has been successfully employed in drug discovery programs where large numbers of compounds are synthesized and tested for biological activity.
The computational modeling of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has also played a crucial role in understanding its behavior at the molecular level. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets. These computational studies are essential for guiding experimental efforts and optimizing drug design strategies.
Future research directions for 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one include exploring its mechanism of action in detail and evaluating its efficacy in preclinical models. By understanding how this compound exerts its effects at the cellular level, researchers can identify potential therapeutic applications and refine drug candidates for clinical development. Additionally, investigating the metabolic stability and pharmacokinetic properties of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one will be crucial for assessing its suitability as a drug candidate.
The growing body of evidence supporting the importance of furan derivatives in medicine underscores the significance of compounds like 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one. As research continues to uncover new applications for this class of molecules, it is likely that we will see further advancements in their development as therapeutic agents. The combination of synthetic innovation, computational modeling, and biological evaluation will be key to realizing their full potential in addressing unmet medical needs.
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